Azepan-2-ylmethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepan-2-ylmethanamine can be synthesized through several methods. One common approach involves the cyclization of 1,6-diaminohexane under acidic conditions. This reaction typically requires a strong acid, such as hydrochloric acid, and elevated temperatures to facilitate the formation of the azepane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Azepan-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepan-2-one, while reduction can produce various secondary amines.
Scientific Research Applications
Azepan-2-ylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be employed in the study of enzyme interactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It serves as a building block in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of azepan-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. For instance, its derivatives may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Hexamethylenediamine: Another six-membered ring amine with similar properties but a different ring size.
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in organic synthesis.
Morpholine: A six-membered ring with both nitrogen and oxygen atoms, used in pharmaceuticals and agrochemicals.
Uniqueness: Azepan-2-ylmethanamine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to six-membered analogs. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
azepan-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-6-7-4-2-1-3-5-9-7/h7,9H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSYMWLANYRIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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